Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
Description
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is a bifunctional linker compound featuring a tert-butyl ester group, a piperazine ring, and a 3-aminopropyl side chain. This structure enables dual reactivity: the tert-butyl ester acts as a carboxylic acid-protecting group, while the primary amine facilitates conjugation with electrophilic partners (e.g., carbonyl groups in peptides or small molecules). It is utilized in pharmaceutical research for drug design, particularly in synthesizing targeted therapies and prodrugs .
Properties
Molecular Formula |
C14H29N3O2 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)5-8-17-11-9-16(10-12-17)7-4-6-15/h4-12,15H2,1-3H3 |
InChI Key |
YLIMNJNFIZZTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCN(CC1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves nucleophilic substitution between tert-butyl 3-bromopropanoate and 1-(3-aminopropyl)piperazine (or its derivatives). This reaction is typically conducted under basic conditions to promote the substitution of the bromide by the piperazine nitrogen.
-
$$
\text{tert-butyl 3-bromopropanoate} + \text{1-(3-aminopropyl)piperazine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound}
$$ -
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF)
- Temperature: Elevated temperatures (50–80 °C) to facilitate reaction kinetics
- Atmosphere: Often inert (nitrogen or argon) to prevent oxidation or side reactions
Mechanism:
The nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbon attached to the bromide in tert-butyl 3-bromopropanoate, displacing the bromide ion and forming the desired substituted product.Purification:
The crude product is typically purified by silica gel chromatography using gradients of dichloromethane and methanol with ammonia additives to prevent protonation of the amine groups.
Chemical Reactions Analysis
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Nucleophilic Substitution | tert-butyl 3-bromopropanoate, K₂CO₃, DMF, 50–80 °C | Formation of this compound |
| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous media | Conversion of tert-butyl ester to carboxylic acid derivative |
| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Oxidized derivatives of piperazine or side chains |
| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Reduction of carbonyl or other reducible groups |
Research Findings and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉N₃O₂ |
| Molecular Weight | 271.4 g/mol |
| Solubility | ~10 mg/mL in DMSO |
| logP (octanol-water partition coefficient) | ~1.8 |
| Functional Groups | tert-butyl ester, primary amine, piperazine ring |
Reaction Example from Literature
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (1.105 g, 4.54 mmol) |
| Aldehyde Used | 3-methylpicolinaldehyde (0.5 g, 4.13 mmol) |
| Reducing Agent | Sodium tris(acetoxy)borohydride (STAB-H, 1.575 g, 7.43 mmol) |
| Solvent | 1,2-Dichloroethane (10.32 mL) |
| Reaction Time | Overnight stirring |
| Workup | Quenched with 2 M NaOH, extraction with DCM, drying over Na₂SO₄ |
| Purification | Silica gel chromatography |
| Yield | 61% |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR):
- Proton NMR confirms the presence of tert-butyl protons (~1.4 ppm), piperazine methylene protons (2.5–3.5 ppm), and aminopropyl chain signals.
- High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment; research-grade compounds typically exceed 95% purity.
- Mass Spectrometry (MS):
- Confirms molecular weight (~271.4 g/mol).
- X-ray Crystallography:
- Occasionally employed for structural confirmation in analogs.
Summary Table of Preparation Methods
| Step Number | Process Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution of bromopropanoate | tert-butyl 3-bromopropanoate, 1-(3-aminopropyl)piperazine, K₂CO₃, DMF, 50–80 °C | Primary synthetic step |
| 2 | Workup and extraction | Aqueous base quench, organic solvent extraction | Removes impurities |
| 3 | Purification | Silica gel chromatography with DCM/MeOH/NH₄OH gradient | Ensures >95% purity |
| 4 | Optional deprotection (if needed) | Acidic conditions (HCl/dioxane) | Converts tert-butyl ester to acid if required |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the production of specialty chemicals and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The piperazine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : tert-Butyl (3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a)
- Key Differences: Substitution of the aminopropyl chain with a methoxy group and a 4-methylpiperazine moiety. Incorporates a pyrimido-oxazinone core, absent in the target compound.
- Reduced amine reactivity compared to the target compound, limiting its utility in conjugation chemistry.
Compound B : tert-Butyl 4-(3-oxo-3-(phenylamino)propyl)piperidine-1-carboxylate (3x)
- Key Differences: Replacement of the piperazine ring with piperidine. Presence of a phenylamino group instead of a primary amine.
- Implications: Piperidine’s reduced basicity compared to piperazine alters solubility (logP increases by ~0.5 units). The phenylamino group enables amide bond formation but lacks the nucleophilicity of the primary amine in the target compound .
Structural Modifications in Linker Regions
Compound C : 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium Chloride
- Key Differences :
- Hydrochloride salt form with a protonated amine group.
- Absence of the tert-butyl ester.
- Implications: Increased water solubility (up to 50 mg/mL in aqueous buffers) due to ionic character. Crystallographic data (monoclinic, P21/c space group, Z = 4) suggest dense packing, reducing bioavailability in lipid-rich environments .
Compound D : tert-Butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate
Heterocyclic Core Modifications
Compound E : tert-Butyl 3-[4-(piperidin-4-yl)piperazin-1-yl]propanoate
- Key Differences :
- Incorporates a piperidin-4-yl group attached to the piperazine ring.
- Implications :
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 313.4 | 10 (DMSO) | 1.8 | tert-butyl ester, primary amine |
| Compound A (15a) | 578.7 | 5 (DMSO) | 2.5 | Methoxy, methylpiperazine |
| Compound C (HCl salt) | 236.8 | 50 (H2O) | -0.3 | Protonated amine, chloride |
| Compound E | 339.5 | 8 (DMSO) | 2.1 | Piperidine-piperazine hybrid |
Biological Activity
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate (CAS No. 373608-48-1) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure contains a piperazine moiety, which is known for its biological activity, especially in the context of drug design and synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₄H₂₉N₃O₂
- Molecular Weight : 271.405 g/mol
- Purity : Typically above 95% for research applications
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Modulation : The piperazine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, influencing their activity.
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and related pathways.
Biological Activity and Applications
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of piperazine can exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against multidrug-resistant bacteria, demonstrating potential as antibiotic adjuvants by enhancing the efficacy of existing antibiotics .
Neuropharmacological Effects
The piperazine structure is often linked to neuropharmacological effects. Research indicates that compounds containing this moiety can influence serotonin and dopamine pathways, making them candidates for treating anxiety and depression .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate?
The synthesis typically involves multi-step reactions with protective group strategies. For example, tert-butyl esters are often introduced via nucleophilic substitution or coupling reactions. A common approach includes:
- Step 1 : Activation of the piperazine nitrogen using tert-butyl protecting groups (e.g., Boc-anhydride) to prevent unwanted side reactions .
- Step 2 : Alkylation or acylation of the piperazine ring with 3-aminopropyl moieties, often under inert atmospheres (N₂/Ar) and using polar aprotic solvents like THF or DCM .
- Step 3 : Deprotection of the tert-butyl group under acidic conditions (e.g., HCl/dioxane) to yield the final compound . Purity is ensured via silica gel chromatography, and intermediates are monitored by TLC and NMR .
Q. How is the compound characterized post-synthesis?
Analytical techniques include:
- NMR Spectroscopy : To confirm structural integrity, particularly the presence of tert-butyl (δ ~1.4 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- HPLC : For purity assessment (>95% is typical in research-grade batches) .
- Mass Spectrometry : To verify molecular weight (e.g., 297.443 g/mol for C₁₆H₃₁N₃O₂) . Advanced labs may use X-ray crystallography (as in structurally similar compounds) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during alkylation of the piperazine core?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .
- Stoichiometry : A 1:1 molar ratio of alkylating agent to piperazine derivative prevents di-substitution .
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can improve regioselectivity in complex systems .
Q. What strategies are used to stabilize the tertiary amine in aqueous environments for biological assays?
- pH Buffering : Maintain solutions at pH 6–8 to prevent protonation-induced solubility issues .
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
- Protection/Deprotection : Temporarily mask the amine with acid-labile groups (e.g., Boc) during synthesis, then remove before assays .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in drug discovery?
- Lipophilicity : The tert-butyl group increases logP (e.g., ~1.45 for related compounds), enhancing membrane permeability .
- Metabolic Stability : The bulky group slows oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Crystallinity : Tert-butyl derivatives often exhibit improved crystallinity, aiding in formulation studies .
Methodological Challenges and Solutions
Q. How to resolve conflicting NMR data for regioisomeric byproducts?
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish between regioisomers .
- Crystallographic Validation : Single-crystal X-ray diffraction (as used for C₁₀H₂₅N₄⁺·Cl⁻ in monoclinic systems) provides definitive structural proof .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .
Q. What purification methods are effective for isolating the compound from complex reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) separates polar byproducts .
- Ion-Exchange Resins : Useful for removing unreacted amines or acidic impurities .
- Recrystallization : Tert-butyl derivatives often crystallize well from EtOAc/hexane mixtures .
Data Contradictions and Analysis
Q. Why do reported yields vary significantly across literature for similar syntheses?
Discrepancies arise from:
- Scale Differences : Milligram-scale reactions (e.g., 250 mg batches) often have lower yields due to handling losses vs. bulk synthesis .
- Protection Efficiency : Incomplete Boc protection of piperazine leads to side reactions, reducing yield .
- Chromatography Artifacts : Overlapping peaks in HPLC or TLC may lead to misidentification of pure fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
